molecular formula C27H36N6O3 B3028500 ATM Inhibitor-1 CAS No. 2135639-94-8

ATM Inhibitor-1

Katalognummer: B3028500
CAS-Nummer: 2135639-94-8
Molekulargewicht: 492.6 g/mol
InChI-Schlüssel: SJOFSBIUJPEXTG-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ATM Inhibitor-1 is a highly potent, selective, and orally active ATM inhibitor . It has an IC50 of 0.7 nM and exhibits anti-tumor activity . It shows weak activity against mTOR (IC 50, 21 μM), DNAPK (IC 50, 2.8 μM), PI3Kα (IC 50, 3.8 μM), PI3Kβ (IC 50, 10.3 μM), PI3Kγ (IC 50, 3 μM) and PI3Kδ (IC 50, 0.73 μM) .

Wissenschaftliche Forschungsanwendungen

ATM Inhibitors in Cancer Therapy

ATM inhibitors like AZD0156 have shown potential in cancer therapy, particularly when combined with DNA double-strand break-inducing agents. This combination has demonstrated antitumor potential in mouse xenograft models. AZD0156, a potent and selective ATM inhibitor, has favorable pharmacokinetics and is currently undergoing clinical evaluation with approved drugs like irinotecan and olaparib for treating diseases in relevant mouse models (Pike et al., 2018).

Targeting ATM for Cancer Therapy

Inhibition of ATM as a therapeutic strategy in cancer is both scientifically sound and well explored. The role of ATM in cell signaling has been refined using experimental models and tool compounds. This has emphasized the potential utility of ATM inhibition for therapeutic intervention. The discovery and evolution of ATM inhibitors have progressed, highlighting their potential clinical utility as therapeutics for cancer patients (Hickson et al., 2018).

ATM Inhibition in Lung Cancer

Aurothiomalate (ATM) inhibits PKC iota and has shown potent antitumor activity against major lung cancer subtypes. ATM sensitivity correlates positively with PKC iota and Par6 expression. PKC iota expression profiling may help identify lung cancer patients likely to respond to ATM therapy (Regala et al., 2008).

ATM Deficiency in Mantle Cell Lymphoma

ATM deficiency sensitizes mantle cell lymphoma cells to poly(ADP-ribose) polymerase-1 inhibitors. PARP-1 inhibition is toxic to cells with mutations in the BRCA1 or BRCA2 genes, and this approach is also applicable to other cancers with defects in DNA repair genes like ATM. This suggests therapeutic potential of PARP inhibitors in the treatment of mantle cell lymphoma and other cancers with ATM alterations (Williamson et al., 2010).

ATM Protein Expression and Olaparib Sensitivity in Gastric Cancer

ATM protein expression levels vary between gastric cancer cell lines. Reduced ATM kinase activity or shRNA-mediated depletion of ATM protein enhances olaparib sensitivity in gastric cancer cell lines with depletion or inactivation of p53. This suggests that ATM is a potential predictive biomarker for PARP-1 inhibitor activity in gastric cancer harboring p53 disruption (Kubota et al., 2014).

Molecular Basis of ATM Kinase Inhibition

ATM kinase plays a key role in the DNA damage response. Understanding the binding modes of known ATM inhibitors provides insights into their mode of action and selectivity. This knowledge is crucial for structure-based drug design, helping in the development of more effective ATM inhibitors for cancer therapy (Stakyte et al., 2021).

Wirkmechanismus

ATM Inhibitor-1 works by inhibiting the ataxia-telangiectasia mutated (ATM) protein, a signaling kinase involved in the DNA damage response . It impedes the repair of olaparib-induced DNA damage, resulting in elevated DNA double-strand break signaling, cell-cycle arrest, and apoptosis . This compound potentiates the effects of olaparib across a panel of lung, gastric, and breast cancer cell lines in vitro .

Safety and Hazards

ATM Inhibitor-1 is currently being evaluated in phase I studies . In one study, the maximum tolerated dose was found to be 400mg in cohort A and 300mg in cohort C . The remaining patients were excluded because they received doses that either didn’t demonstrate target engagement, or weren’t tolerated .

Zukünftige Richtungen

ATM Inhibitor-1 holds promise as a sensitizer for radiotherapy . It’s currently being evaluated in combination with radiotherapy for the treatment of glioblastoma . Future investigations on this compound as combination therapy are planned .

Eigenschaften

IUPAC Name

6-[6-[3-(dimethylamino)propoxy]pyridin-3-yl]-N-methyl-4-[[(1S)-1-(oxan-4-yl)ethyl]amino]cinnoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3/c1-18(19-10-14-35-15-11-19)30-25-22-16-20(6-8-23(22)31-32-26(25)27(34)28-2)21-7-9-24(29-17-21)36-13-5-12-33(3)4/h6-9,16-19H,5,10-15H2,1-4H3,(H,28,34)(H,30,31)/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOFSBIUJPEXTG-SFHVURJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCOCC1)NC2=C(N=NC3=C2C=C(C=C3)C4=CN=C(C=C4)OCCCN(C)C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATM Inhibitor-1
Reactant of Route 2
ATM Inhibitor-1
Reactant of Route 3
Reactant of Route 3
ATM Inhibitor-1
Reactant of Route 4
Reactant of Route 4
ATM Inhibitor-1
Reactant of Route 5
Reactant of Route 5
ATM Inhibitor-1
Reactant of Route 6
Reactant of Route 6
ATM Inhibitor-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.